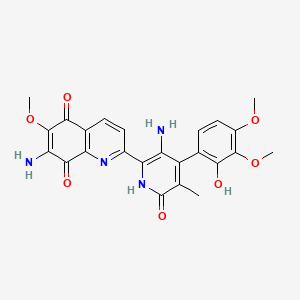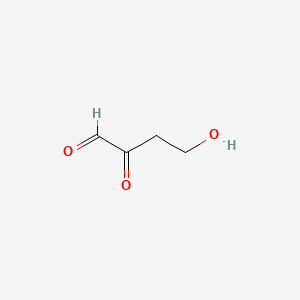
4-hydroxy-2-oxobutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-2-oxobutanal, also known as 4-hydroxy-2-oxobutyraldehyde, is an organic compound with the molecular formula C4H6O3. It is a derivative of butyraldehyde, featuring both a hydroxyl group and a ketone group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-hydroxy-2-oxobutanal can be synthesized via aldol condensation of formaldehyde and pyruvate. This reaction is catalyzed by enzymes such as pyruvate aldolase. The optimal conditions for this reaction include a temperature of 50°C, pH 8.0, 5 mM Mg2+, 100 mM formaldehyde, and 200 mM pyruvate .
Industrial Production Methods: In industrial settings, the production of 4-hydroxy-2-ketobutyraldehyde can be scaled up using continuous addition of substrates. This method has been shown to produce approximately 124.8 mM (14.6 g L–1) of the compound over 60 minutes .
Chemical Reactions Analysis
Types of Reactions: 4-hydroxy-2-oxobutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the carbonyl group under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-hydroxy-2-oxobutanal has diverse applications in scientific research:
Biology: The compound is studied for its role in metabolic pathways and enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-ketobutyraldehyde involves its participation in aldol condensation reactions. The compound acts as a substrate for enzymes like pyruvate aldolase, which catalyze the formation of carbon-carbon bonds. This process is crucial for the synthesis of complex organic molecules from simpler precursors .
Comparison with Similar Compounds
4-Hydroxy-2-butanone: Shares a similar structure but lacks the aldehyde group.
4-Hydroxy-2-pyrones: These compounds are also derivatives of butyraldehyde and exhibit similar reactivity.
Uniqueness: 4-hydroxy-2-oxobutanal is unique due to its dual functional groups (hydroxyl and ketone), which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo aldol condensation makes it a valuable intermediate in the production of various high-value chemicals .
Properties
CAS No. |
28119-61-1 |
|---|---|
Molecular Formula |
C4H6O3 |
Molecular Weight |
102.09 g/mol |
IUPAC Name |
4-hydroxy-2-oxobutanal |
InChI |
InChI=1S/C4H6O3/c5-2-1-4(7)3-6/h3,5H,1-2H2 |
InChI Key |
CUSSNCHZLYDUPJ-UHFFFAOYSA-N |
SMILES |
C(CO)C(=O)C=O |
Canonical SMILES |
C(CO)C(=O)C=O |
Key on ui other cas no. |
28119-61-1 |
Synonyms |
4-hydroxy-2-ketobutyraldehyde |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


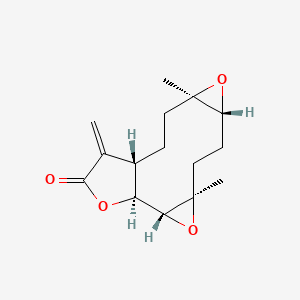
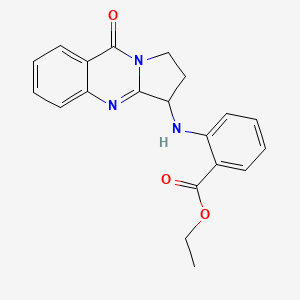
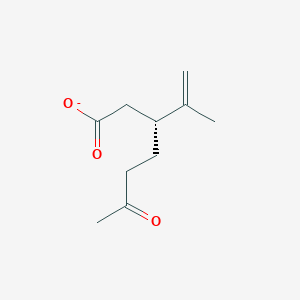
![(1S,2S,7S,10S,12S)-2,6,6-Trimethyl-13-methylidenetetracyclo[10.3.1.01,10.02,7]hexadecane](/img/structure/B1210767.png)
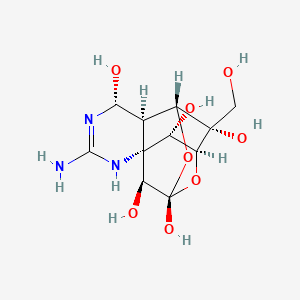


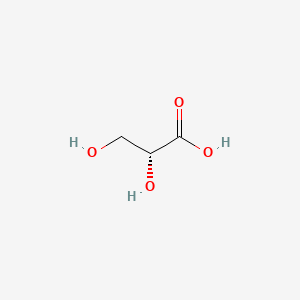
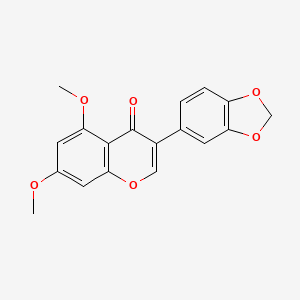
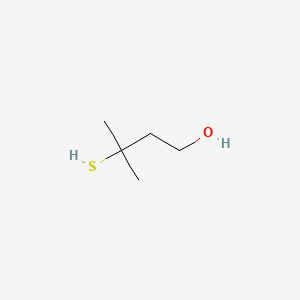

![1-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]thione](/img/structure/B1210779.png)
![3-Amino-4-(4-chlorophenyl)-6-cyclopropyl-2-thieno[2,3-b]pyridinecarbonitrile](/img/structure/B1210780.png)
